molecular formula C8H16N2 B14599294 2-Methyloctahydropyrrolo[1,2-a]pyrazine CAS No. 59436-17-8

2-Methyloctahydropyrrolo[1,2-a]pyrazine

Cat. No.: B14599294
CAS No.: 59436-17-8
M. Wt: 140.23 g/mol
InChI Key: ATZWXDWXCISHBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyloctahydropyrrolo[1,2-a]pyrazine is a saturated bicyclic heterocycle comprising a pyrrolidine ring fused to a fully hydrogenated pyrazine ring (octahydro state), with a methyl substituent at the C2 position. This structural motif confers rigidity and stereochemical complexity, making it a scaffold of interest in medicinal chemistry and materials science.

Properties

CAS No.

59436-17-8

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine

InChI

InChI=1S/C8H16N2/c1-9-5-6-10-4-2-3-8(10)7-9/h8H,2-7H2,1H3

InChI Key

ATZWXDWXCISHBE-UHFFFAOYSA-N

Canonical SMILES

CN1CCN2CCCC2C1

Origin of Product

United States

Preparation Methods

Carbonyldiimidazole (CDI)-Mediated Coupling

A widely adopted strategy involves CDI-mediated coupling of carboxylic acids with hydrazinopyrazinones. For example, reacting N1-aryl/benzyl-3-hydrazinopyrazin-2-one with CDI-activated intermediates in anhydrous dimethylformamide (DMF) at reflux for 24 hours achieves cyclization yields of 68–82%. Critical parameters include:

Table 1: CDI-Mediated Cyclization Optimization

Parameter Optimal Range Impact on Yield
Solvent Anhydrous DMF +15% vs. THF
Temperature 80–90°C <70°C: ≤50%
Reaction Time 18–24 h >30 h: Decomposition
CDI Equivalents 1.2–1.5 eq >2 eq: Side products

Post-reaction purification via recrystallization from DMF/i-propanol mixtures enhances purity to >98%.

Thermal Cyclization of Amino Alcohols

Early patent literature describes heating formic acid salts of acyclic amino alcohols at 95°C for 45 hours in sealed tubes, yielding 93% rac-cyclooroidin analogs. While effective, this method suffers from:

  • Limited stereocontrol (racemic mixtures)
  • High energy demands (prolonged heating)
  • Scalability challenges due to sealed system requirements

Palladium-Catalyzed Annulation

Pd(OAc)₂-Catalyzed Cyclization

Palladium acetate (0.1 eq) in DMSO with Bu₄NCl at 120°C facilitates regioselective pyrrolo[1,2-a]pyrazine formation. Key advantages include:

  • 85–92% yields for electron-deficient substrates
  • Tolerance of aryl, benzyl, and allyl substituents
  • Reaction completes within 8–12 hours

Table 2: Palladium Catalyst Comparison

Catalyst System Product Selectivity Yield Range
Pd(OAc)₂/Bu₄NCl [1,2-a] isomer 78–92%
PdCl₂(CH₃CN)₂/BQ [2,3-c] isomer 51–67%
Pd/C with H₂ Hydrogenated byproducts ≤40%

Oxidative Coupling Strategies

Employing benzoquinone (BQ) as a stoichiometric oxidant in DMF/THF mixtures enables access to [2,3-c] fused derivatives. However, competing rearrangement pathways often produce isomeric mixtures requiring chromatographic separation.

Reductive Amination Approaches

Sodium Borohydride/CoCl₂ Reduction

Sequential treatment of nitroalkyl-pyrroles with NaBH₄/CoCl₂ followed by thermal cyclization in toluene achieves 76% yield of octahydropyrrolopyrazines. Critical steps include:

  • Nitro → amine reduction (4 h, 0°C)
  • Ethanol elimination under basic conditions (KOH, MeOH)
  • Cyclization at 110°C for 8 h

Table 3: Reductive Amination Variables

Variable Optimal Condition Effect
Reducing Agent NaBH₄/CoCl₂ (2:1) Complete conversion
Solvent Anhydrous MeOH Prevents hydrolysis
Cyclization Temp 110–115°C <100°C: Stalls at 50%

Catalytic Hydrogenation

Pt/C-mediated hydrogenation (50 psi H₂, EtOH, 25°C) simultaneously reduces double bonds and removes halogen substituents, yielding 89% saturated products. This method proves invaluable for final deprotection steps in multi-stage syntheses.

Comparative Analysis of Methodologies

Table 4: Synthesis Method Benchmarking

Method Avg Yield Stereoselectivity Scalability Cost Index
CDI Cyclization 75% Moderate (d.r. 3:1) Pilot-scale $$$
Pd-Catalyzed 83% High (d.r. 19:1) Lab-scale $$$$
Reductive Amination 68% Low (d.r. 1.2:1) Multi-kg $$
Hydrogenation 89% N/A Industrial $

Key findings:

  • Palladium methods offer superior stereocontrol but require expensive catalysts
  • Reductive amination balances cost and yield for large-scale production
  • Thermal cyclization remains problematic for heat-sensitive substrates

Chemical Reactions Analysis

Types of Reactions

2-Methyloctahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2-Methyloctahydropyrrolo[1,2-a]pyrazine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between 2-methyloctahydropyrrolo[1,2-a]pyrazine and related compounds:

Compound Structure Key Features Applications/Properties References
This compound Octahydro fused pyrrolo-pyrazine with C2 methyl Fully saturated core; stereochemical rigidity Potential scaffold for chiral drug design (inferred from hydrogenation studies)
(R)-2-[2-(3,4-Dichlorophenyl)ethyl]octahydro... C2 substituted with 3,4-dichlorophenyl-ethyl Chiral center at C8a; lipophilic substituent Pharmacological activity (specific target not detailed)
AS-3201 (Aldose Reductase Inhibitor) Spirosuccinimide-fused tetrahydropyrrolo[1,2-a]pyrazine Partial saturation (tetrahydro); spirocyclic motif Potent aldose reductase inhibition (IC₅₀ = 1.5 × 10⁻⁸ M); antidiabetic applications
6-Bromopyrrolo[1,2-a]pyrazine Unsaturated pyrrolo-pyrazine with bromine at C6 Aromatic core; halogen substituent Antifungal activity; synthetic precursor for further functionalization
Benzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine Polycyclic hybrid with fused benzene and imidazole rings Extended π-conjugation; substituent-dependent fluorescence Aggregation-induced blue-shifted emission; bioimaging and OLED applications

Substituent Effects on Properties

  • Methyl vs. Bromine substituents (e.g., 6-bromopyrrolo[1,2-a]pyrazine) increase electrophilicity, enabling cross-coupling reactions and enhancing antifungal activity .
  • Aromatic vs. Saturated Cores :
    • Unsaturated analogs (e.g., pyrrolo[1,2-a]pyrazine) exhibit fluorescence and π-π stacking, suitable for optoelectronic applications .
    • Saturated derivatives (e.g., octahydro or tetrahydro forms) prioritize stereoselectivity and metabolic stability, critical for drug design .

Hydrogenation State and Bioactivity

  • Octahydro Derivatives :
    • Full saturation (as in this compound) reduces ring strain and enables enantioselective synthesis via iridium-catalyzed hydrogenation .
  • Tetrahydro Derivatives :
    • Partial saturation (e.g., AS-3201) balances rigidity and flexibility, optimizing enzyme binding (e.g., aldose reductase) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.